![molecular formula C12H16ClNO B13539089 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spirocyclic structure, which includes a benzoxazepine ring fused to a cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under specific conditions . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound may utilize microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been employed to synthesize related benzoxazepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer agents, inducing cell cycle arrest in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various cellular proteins and enzymes, disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: Another member of the benzoxazepine family with similar cytotoxic properties.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]: A related compound with a different spirocyclic structure.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: A similar compound with a ketone functional group.
Uniqueness
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and its potential as an anticancer agent make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)13-9-8-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H |
Clave InChI |
VETJZVGGWKMDEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCNC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


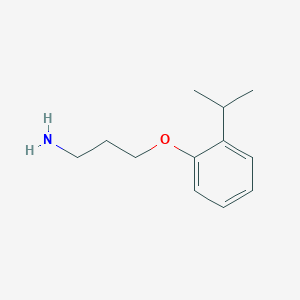

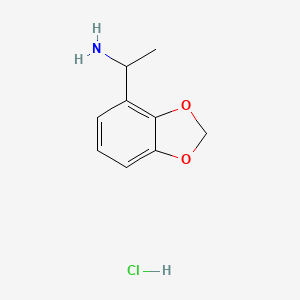
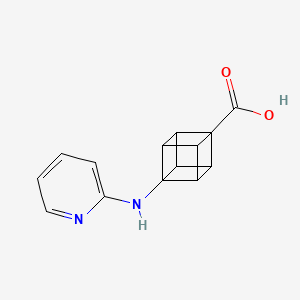
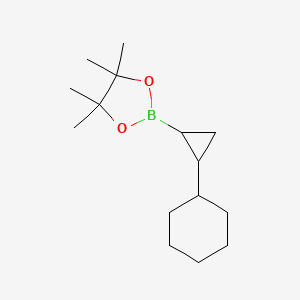
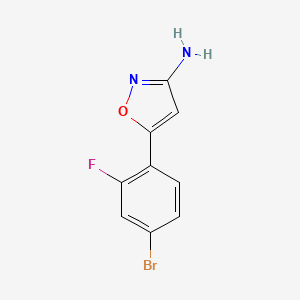
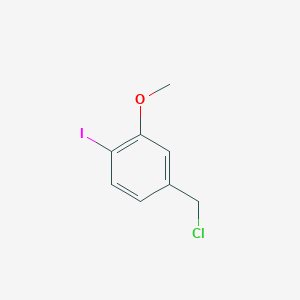
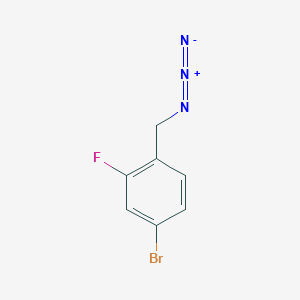


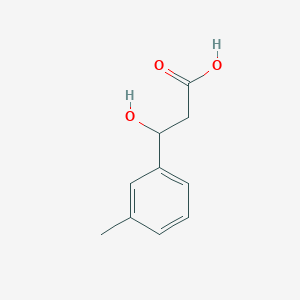

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
